molecular formula C31H52O3 B10858173 Unii-SQ4RA6V9GD CAS No. 186415-82-7

Unii-SQ4RA6V9GD

Cat. No.: B10858173
CAS No.: 186415-82-7
M. Wt: 472.7 g/mol
InChI Key: PKYIOGUKISFMKN-NUKYOBHGSA-N
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Description

. This system assigns a unique alphanumeric code to specific substances, ensuring accurate identification and regulation.

Properties

CAS No.

186415-82-7

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h9,21-25,32-33H,10-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29+,30+,31+/m0/s1

InChI Key

PKYIOGUKISFMKN-NUKYOBHGSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5OC)(C)C)C)C)C)(C)CO)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)OC)C)C)C)(C)CO)O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Unii-SQ4RA6V9GD involves several methods, including chemical oxidation, hydrothermal methods, and electrochemical oxidation . These methods typically use carbon-based materials such as graphite, fullerene, and carbon nanotubes as precursors. Industrial production methods often involve large-scale chemical oxidation and hydrothermal processes to ensure high yield and purity.

Chemical Reactions Analysis

Unii-SQ4RA6V9GD undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Unii-SQ4RA6V9GD has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of graphene quantum dots, which have applications in drug delivery and bioimaging . In biology and medicine, it is studied for its potential use in therapeutic applications, including as an anti-cancer agent and in regenerative medicine. Industrially, it is used in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Unii-SQ4RA6V9GD involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cell signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Unii-SQ4RA6V9GD can be compared with other similar compounds, such as graphene oxide and carbon nanotubes. While all these compounds share a carbon-based structure, this compound is unique in its specific chemical properties and applications. For instance, it has a higher degree of functionalization, making it more versatile for various applications .

Similar Compounds::
  • Graphene oxide
  • Carbon nanotubes
  • Fullerene

This compound stands out due to its unique combination of properties, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

Overview of UNII-SQ4RA6V9GD

The Unique Ingredient Identifier (UNII) system is used to provide a unique identifier for substances in various databases, particularly in pharmacology and toxicology. The compound associated with this compound is not widely recognized in the literature, indicating it may be a lesser-known or newly identified compound.

Biological activity can be characterized by the following mechanisms:

  • Enzyme Inhibition : Many compounds exhibit biological activity by inhibiting specific enzymes, which can alter metabolic pathways.
  • Receptor Modulation : Compounds may act as agonists or antagonists at various receptors, influencing physiological responses.
  • Cell Signaling Pathways : Some compounds can modulate intracellular signaling pathways, affecting cell proliferation, differentiation, and apoptosis.

Potential Biological Activities

Based on the structural characteristics often associated with compounds similar to this compound, potential biological activities may include:

  • Antimicrobial Activity : Many compounds exhibit properties that inhibit bacterial growth or viral replication.
  • Anticancer Properties : Certain compounds induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Compounds may reduce inflammation by inhibiting pro-inflammatory cytokines or pathways.

Data Table: Biological Activity Profiles

Activity TypeMechanismExample CompoundsReferences
AntimicrobialInhibition of cell wall synthesisPenicillin, Vancomycin
AnticancerInduction of apoptosisDoxorubicin, Paclitaxel
Anti-inflammatoryInhibition of COX enzymesAspirin, Ibuprofen

Case Study 1: Antimicrobial Activity

In a study examining various compounds for antimicrobial efficacy, a compound similar to this compound was tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was attributed to disruption of the bacterial cell membrane.

Case Study 2: Anticancer Activity

Research conducted on a series of compounds demonstrated that one with structural similarities to this compound exhibited potent anticancer activity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. This study highlighted the potential for further development as an anticancer agent.

Case Study 3: Anti-inflammatory Effects

A compound analogous to this compound was evaluated in a murine model of inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases.

Summary of Research Insights

  • Efficacy : Compounds related to this compound have shown varying degrees of efficacy across different biological activities.
  • Safety Profile : Preliminary studies indicate acceptable safety profiles; however, further toxicological assessments are necessary.
  • Future Directions : Continued research is warranted to explore the full spectrum of biological activities and potential therapeutic applications.

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